Cas no 139452-20-3 (6-Methylpyrazolo1,5-apyridine)

6-Methylpyrazolo[1,5-a]pyridine is a heterocyclic compound featuring a fused pyrazole-pyridine structure, with a methyl group at the 6-position. This scaffold is of significant interest in medicinal and agrochemical research due to its versatile reactivity and potential as a building block for bioactive molecules. Its rigid bicyclic framework enhances binding affinity in target interactions, making it valuable for developing kinase inhibitors, receptor modulators, and other pharmacophores. The methyl substitution further allows for selective functionalization, enabling tailored derivatization for structure-activity studies. High purity grades ensure reproducibility in synthetic applications, while its stability under standard conditions facilitates handling in laboratory settings.
6-Methylpyrazolo1,5-apyridine structure
6-Methylpyrazolo1,5-apyridine structure
Product Name:6-Methylpyrazolo1,5-apyridine
CAS No:139452-20-3
MF:C8H8N2
MW:132.162521362305
MDL:MFCD19688319
CID:1006744
PubChem ID:15144439
Update Time:2025-06-14

6-Methylpyrazolo1,5-apyridine Chemical and Physical Properties

Names and Identifiers

    • 6-methyl-Pyrazolo[1,5-a]pyridine
    • DB-197308
    • SCHEMBL12708991
    • 139452-20-3
    • 6-methylpyrazolo[1,5-a]pyridine
    • 6-Methylpyrazolo1,5-apyridine
    • MDL: MFCD19688319
    • Inchi: 1S/C8H8N2/c1-7-2-3-8-4-5-9-10(8)6-7/h2-6H,1H3
    • InChI Key: UGRVYYOZICMPFH-UHFFFAOYSA-N
    • SMILES: N12C=C(C)C=CC1=CC=N2

Computed Properties

  • Exact Mass: 132.06884
  • Monoisotopic Mass: 132.068748264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 17.3Ų

Experimental Properties

  • PSA: 17.3

6-Methylpyrazolo1,5-apyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 6-Methylpyrazolo1,5-apyridine

Recent Advances in the Study of 6-Methylpyrazolo[1,5-a]pyridine (CAS: 139452-20-3) in Chemical Biology and Pharmaceutical Research

The compound 6-Methylpyrazolo[1,5-a]pyridine (CAS: 139452-20-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and emerging roles in drug discovery.

Recent studies have highlighted the structural uniqueness of 6-Methylpyrazolo[1,5-a]pyridine, which serves as a privileged scaffold in medicinal chemistry. Its fused heterocyclic core allows for diverse functionalization, making it an attractive candidate for the development of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a kinase inhibitor, particularly in targeting aberrant signaling pathways in cancer cells.

In terms of synthetic methodologies, researchers have developed more efficient routes to access 6-Methylpyrazolo[1,5-a]pyridine derivatives. A notable advancement includes a one-pot cascade reaction reported in Organic Letters, which significantly improves yield and reduces purification steps compared to traditional methods. These synthetic innovations are crucial for accelerating structure-activity relationship (SAR) studies and lead optimization processes.

Pharmacological investigations have revealed promising results for 6-Methylpyrazolo[1,5-a]pyridine-based compounds across multiple therapeutic areas. In neuroscience research, derivatives have shown potent activity as modulators of GABA receptors, suggesting potential applications in treating anxiety disorders and epilepsy. Additionally, its anti-inflammatory properties have been demonstrated in preclinical models of rheumatoid arthritis, with several analogs progressing to early-stage clinical trials.

The compound's mechanism of action has been further elucidated through advanced biophysical techniques. X-ray crystallography studies have provided atomic-level insights into its binding modes with various biological targets, while molecular dynamics simulations have helped optimize its pharmacokinetic properties. These structural biology approaches are instrumental in designing next-generation derivatives with improved selectivity and reduced off-target effects.

From a drug development perspective, 6-Methylpyrazolo[1,5-a]pyridine scaffolds have shown excellent drug-like properties, including favorable solubility, metabolic stability, and blood-brain barrier permeability. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling studies indicate that optimized derivatives meet key criteria for oral bioavailability, addressing previous challenges with this chemical class.

Emerging applications extend beyond traditional small-molecule therapeutics. Researchers are exploring its use in targeted drug delivery systems, where the pyrazolopyridine core serves as both a pharmacophore and a conjugation site for nanoparticle-based formulations. This dual functionality opens new possibilities for combination therapies and precision medicine approaches.

In conclusion, the growing body of research on 6-Methylpyrazolo[1,5-a]pyridine (CAS: 139452-20-3) underscores its importance as a versatile scaffold in modern drug discovery. The compound's unique chemical properties, combined with recent synthetic and pharmacological advancements, position it as a valuable tool for addressing unmet medical needs across multiple disease areas. Future research directions likely include further optimization of its therapeutic index and exploration of novel biological targets.

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